MKC-1

Catalog No.
S548403
CAS No.
125313-92-0
M.F
C22H16N4O4
M. Wt
400.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MKC-1

CAS Number

125313-92-0

Product Name

MKC-1

IUPAC Name

3-(1-methylindol-3-yl)-4-(1-methyl-6-nitroindol-3-yl)pyrrole-2,5-dione

Molecular Formula

C22H16N4O4

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C22H16N4O4/c1-24-10-15(13-5-3-4-6-17(13)24)19-20(22(28)23-21(19)27)16-11-25(2)18-9-12(26(29)30)7-8-14(16)18/h3-11H,1-2H3,(H,23,27,28)

InChI Key

OVSKGTONMLKNPZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

1H-pyrrole-2,5-dione, 3-(1-methyl-1H-indol-3-yl)-4-(1-methyl-6-nitro-1H-indol-3-yl)-, Ro 31-7453

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=C4C=CC(=C5)[N+](=O)[O-])C

The exact mass of the compound 1H-pyrrole-2,5-dione, 3-(1-methyl-1h-indol-3-yl)-4-(1-methyl-6-nitro-1h-indol-3-yl)- is 400.11716 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MKC-1 is an orally bioavailable, small molecule cell cycle inhibitor that disrupts microtubule dynamics, leading to G2/M phase arrest and subsequent apoptosis in cancer cells. Its mechanism involves multiple cellular protein interactions, including tubulin and members of the importin-β family, and it also demonstrates inhibitory effects on the Akt/mTOR signaling pathway. This profile makes it a compound of interest for preclinical research into malignancies where cell cycle dysregulation and mTOR signaling are critical drivers, such as in certain colorectal, breast, lung, and renal cancers.

While other mitotic inhibitors exist, such as the common tool compound Monastrol or the clinical candidate Ispinesib, they are not functionally interchangeable with MKC-1 for research applications. These compounds exhibit vastly different potencies, with IC50 values for the Eg5 kinesin target spanning from low nanomolar to mid-micromolar ranges. Such dramatic differences in potency mean that substituting MKC-1 with a less potent analog could lead to a failure to achieve the desired biological effect (mitotic arrest), while substitution with a different potent analog like Ispinesib would introduce a compound with a distinct chemical scaffold and potentially different off-target or pharmacokinetic profiles, confounding cross-study data interpretation. Therefore, for reproducible studies targeting mitotic arrest or evaluating Akt/mTOR pathway crosstalk, specifying MKC-1 is critical.

Potent Antiproliferative Activity in Human Cancer Cell Lines

MKC-1 demonstrates potent growth inhibition across a wide variety of human cancer cell lines, with reported IC50 values typically in the low micromolar to high nanomolar range (approximately 0.1–1 µM). This contrasts with common, less potent tool compounds used for inducing mitotic arrest, such as Monastrol, which has a reported IC50 for Eg5 inhibition of 14 µM. The higher potency of MKC-1 allows for more effective growth inhibition at lower concentrations.

Evidence DimensionAntiproliferative Activity (IC50)
Target Compound Data≈0.1–1 µM (across various cancer cell lines)
Comparator Or BaselineMonastrol (Eg5 enzymatic IC50): 14 µM
Quantified Difference>10-fold higher potency compared to Monastrol's enzymatic inhibition
ConditionsIn vitro human cancer cell line proliferation assays.

Higher potency allows researchers to use lower, more specific concentrations in cell-based assays, reducing the risk of off-target effects and conserving material.

Demonstrated In Vivo Efficacy in Xenograft Models

MKC-1 has shown significant, dose-dependent tumor growth inhibition in multiple preclinical xenograft models. For example, in a Caki-1 renal cell carcinoma xenograft model, daily oral administration of MKC-1 at 200 mg/kg resulted in a significant increase in the median survival time of treated mice. This demonstrates that the compound's in vitro activity translates to a desired therapeutic effect in a whole-animal system, a critical data point for justifying its use in advanced preclinical studies.

Evidence DimensionIn Vivo Antitumor Efficacy
Target Compound DataSignificantly increased median survival time
Comparator Or BaselineVehicle control group
Quantified DifferenceStatistically significant increase in survival
ConditionsCaki-1 renal cell carcinoma xenograft model in mice; 200 mg/kg daily oral administration.

Proven in vivo efficacy provides confidence that MKC-1 is a suitable candidate for preclinical animal studies, justifying the significant investment required for such experiments.

High Solubility in DMSO for Simplified Stock Preparation

For laboratory use, ease of handling and formulation is a key procurement consideration. MKC-1 exhibits high solubility in dimethyl sulfoxide (DMSO), a standard solvent for preparing stock solutions in biological research, with reported solubility of ≥ 50 mg/mL (approx. 125 mM). This high solubility simplifies the preparation of concentrated stock solutions, facilitating accurate serial dilutions into aqueous cell culture media or formulation for in vivo studies while minimizing the final solvent concentration.

Evidence DimensionSolubility in DMSO
Target Compound Data≥ 50 mg/mL (~124.88 mM)
Comparator Or BaselineStandard laboratory requirements for high-concentration stock solutions (typically 10-50 mM).
Quantified DifferenceMeets and exceeds typical concentration requirements for stock solutions.
ConditionsDissolution in Dimethyl Sulfoxide (DMSO) for in vitro/in vivo experimental preparation.

High DMSO solubility ensures reliable and straightforward preparation of concentrated stocks, reducing experimental variability and minimizing the risk of compound precipitation in assays.

Preclinical In Vivo Efficacy and Survival Studies

Given its demonstrated ability to inhibit tumor growth and significantly extend survival in xenograft models, MKC-1 is a strong candidate for preclinical animal studies evaluating novel anticancer therapies, particularly in models of renal, pancreatic, or other solid tumors.

Cell-Based Screening for Combination Therapies

The potent antiproliferative activity of MKC-1 makes it a reliable agent for use in cell-based assays to identify synergistic effects with other chemotherapeutics or targeted agents. Its defined mechanism involving G2/M arrest provides a clear endpoint for assessing combination outcomes.

Investigating Akt/mTOR Pathway Crosstalk in Mitosis

As an inhibitor of both microtubule dynamics and the Akt/mTOR pathway, MKC-1 is uniquely suited for studies designed to dissect the interplay between cell cycle progression and this critical signaling network.

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

400.11715500 Da

Monoisotopic Mass

400.11715500 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DNZ11VPY7Q

Drug Indication

Investigated for use/treatment in breast cancer, leukemia (unspecified), lung cancer, and solid tumors.

Pharmacology

MKC-1 is an orally bioavailable, small-molecule, bisindolylmaleimide cell cycle inhibitor with potential antineoplastic activity. MKC-1 and its metabolites inhibit tubulin polymerization, blocking the formation of the mitotic spindle, which may result in cell cycle arrest at the G2/M phase and apoptosis. In addition, this agent has been shown to inhibit the activities of the oncogenic kinase Akt, the mTOR pathway, and importin-beta, a protein essential to the transport of other proteins from the cytosol into the nucleus.

Other CAS

125313-92-0

Wikipedia

Mkc-1

Dates

Last modified: 08-15-2023
1: Zagouri F, Sergentanis TN, Chrysikos D, Filipits M, Bartsch R. mTOR inhibitors in breast cancer: A systematic review. Gynecol Oncol. 2012 Dec;127(3):662-72. doi: 10.1016/j.ygyno.2012.08.040. Epub 2012 Sep 9. PubMed PMID: 22967800.
2: Faris JE, Arnott J, Zheng H, Ryan DP, Abrams TA, Blaszkowsky LS, Clark JW, Enzinger PC, Hezel AF, Ng K, Wolpin BM, Kwak EL. A phase 2 study of oral MKC-1, an inhibitor of importin-β, tubulin, and the mTOR pathway in patients with unresectable or metastatic pancreatic cancer. Invest New Drugs. 2012 Aug;30(4):1614-20. doi: 10.1007/s10637-011-9708-3. Epub 2011 Jul 29. PubMed PMID: 21800081.
3: Tevaarwerk A, Wilding G, Eickhoff J, Chappell R, Sidor C, Arnott J, Bailey H, Schelman W, Liu G. Phase I study of continuous MKC-1 in patients with advanced or metastatic solid malignancies using the modified Time-to-Event Continual Reassessment Method (TITE-CRM) dose escalation design. Invest New Drugs. 2012 Jun;30(3):1039-45. Epub 2011 Jan 12. PubMed PMID: 21225315; PubMed Central PMCID: PMC3139017.
4: Wang M, Gao M, Miller KD, Sledge GW, Hutchins GD, Zheng QH. The first design and synthesis of [11C]MKC-1 ([11C]Ro 31-7453), a new potential PET cancer imaging agent. Nucl Med Biol. 2010 Oct;37(7):763-75. PubMed PMID: 20870151.
5: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Oct;30(8):643-72. PubMed PMID: 19088949.
6: Worker C. AACR -91st meeting. Interview with Dr Lars Breimer. IDrugs. 2000 Jul;3(7):723-5. PubMed PMID: 16080035.
7: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2005 Mar;27(2):145-59. PubMed PMID: 15834466.
8: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 Jun;26(5):357-91. PubMed PMID: 15319815.
9: Dupont J, Bienvenu B, Aghajanian C, Pezzulli S, Sabbatini P, Vongphrachanh P, Chang C, Perkell C, Ng K, Passe S, Breimer L, Zhi J, DeMario M, Spriggs D, Soignet SL. Phase I and pharmacokinetic study of the novel oral cell-cycle inhibitor Ro 31-7453 in patients with advanced solid tumors. J Clin Oncol. 2004 Aug 15;22(16):3366-74. PubMed PMID: 15310782.
10: Salazar R, Bissett D, Twelves C, Breimer L, DeMario M, Campbell S, Zhi J, Ritland S, Cassidy J. A phase I clinical and pharmacokinetic study of Ro 31-7453 given as a 7- or 14-day oral twice daily schedule every 4 weeks in patients with solid tumors. Clin Cancer Res. 2004 Jul 1;10(13):4374-82. PubMed PMID: 15240525.
11: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Jun;25(5):387-408. PubMed PMID: 12851663.
12: Troy TC, Turksen K. In vitro characteristics of early epidermal progenitors isolated from keratin 14 (K14)-deficient mice: insights into the role of keratin 17 in mouse keratinocytes. J Cell Physiol. 1999 Sep;180(3):409-21. PubMed PMID: 10430181.

Explore Compound Types